3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Overview
Description
3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of a cyclobutane ring with a benzylamino group and a carboxylic acid functional group. The addition of 2,2,2-trifluoroacetic acid enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzylamino)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with benzylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The benzylamino group can participate in substitution reactions, where other functional groups replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms .
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific pharmacological properties .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, contributing to advancements in various technological fields .
Mechanism of Action
The mechanism by which 3-(benzylamino)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The cyclobutane ring provides structural stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the benzylamino group.
Benzylamine: Contains the benzylamino group but lacks the cyclobutane ring.
2,2,2-Trifluoroacetic acid: Provides the trifluoroacetyl group but lacks the cyclobutane and benzylamino groups.
Uniqueness: The combination of the cyclobutane ring, benzylamino group, and carboxylic acid functional group, along with the addition of 2,2,2-trifluoroacetic acid, makes this compound unique. It offers a distinct set of chemical properties and reactivity patterns that are not found in the individual components.
Biological Activity
3-(Benzylamino)cyclobutane-1-carboxylic acid, often used in pharmaceutical research, is a compound that has garnered attention for its potential biological activities. When combined with 2,2,2-trifluoroacetic acid (TFA), it exhibits unique properties that may enhance its efficacy in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Molecular Formula : C12H15F3N2O2
- Molecular Weight : 276.25 g/mol
- Physical State : Solid at room temperature
The biological activity of 3-(benzylamino)cyclobutane-1-carboxylic acid in conjunction with TFA can be attributed to several mechanisms:
- Electrochemical Activity : Research indicates that TFA can facilitate electroreductive alkylations, enhancing the reactivity of carboxylic acids in coupling reactions with (hetero)arenes. This property is crucial for synthesizing biologically active compounds .
- Regulatory Effects on Cellular Functions : The compound has been shown to influence cellular pathways, potentially modulating immune responses or cancer cell proliferation. For instance, studies have indicated that derivatives of cyclobutane compounds can activate natural killer (NK) cells, leading to inhibited growth in pancreatic cancer models .
Biological Applications
The compound's potential therapeutic applications include:
- Cancer Treatment : The ability to activate immune cells suggests a role in oncology. For example, a study demonstrated that compounds derived from cyclobutane structures could inhibit tumor growth by enhancing NK cell activity .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
Properties
IUPAC Name |
3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C2HF3O2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11,13H,6-8H2,(H,14,15);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMPJTLENADFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NCC2=CC=CC=C2)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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